Paclitaxel, a well-known antineoplastic agent, has been extensively used in the treatment of various solid tumors. Its efficacy stems from its unique chemical structure and mechanism of action, which involves the stabilization of microtubules, leading to cell-cycle arrest in cancer cells. Among its metabolites, 6α,3'-p-dihydroxypaclitaxel has been identified as a derivative with potential biological activities worth exploring1.
The primary application of paclitaxel and its metabolites, including 6α,3'-p-dihydroxypaclitaxel, is in the field of oncology. Paclitaxel has demonstrated activity against a wide range of human malignancies. The metabolite 6α,3'-p-dihydroxypaclitaxel, while not as cytotoxic as the parent compound, still retains some biological activity and may offer reduced myelotoxic effects, which could be beneficial in reducing side effects during chemotherapy1.
Paclitaxel's ability to modulate the immune system, particularly by altering the phenotype of TAMs, opens up potential applications in immunotherapy. By skewing TAMs towards an M1-like profile, paclitaxel can enhance the immune response against tumors. This property suggests that paclitaxel, and possibly its metabolites, could be used in combination with other immunotherapies to improve cancer treatment outcomes2.
The isolation and purification of paclitaxel metabolites, such as 6α,3'-p-dihydroxypaclitaxel, are crucial for pharmacokinetic studies. Understanding the metabolism and biological activity of these compounds can aid in the development of new drugs with optimized efficacy and reduced toxicity. The metabolites can also serve as calibration standards in drug monitoring, ensuring accurate dosing and therapeutic drug management1.
Methods of Synthesis
The synthesis of 6,3'-p-Dihydroxypaclitaxel typically involves the hydroxylation of paclitaxel at specific positions. Various synthetic routes have been explored, with one common method being the use of cytochrome P450 enzymes to facilitate hydroxylation reactions. Key parameters in this synthesis include:
Molecular Structure
The molecular formula for 6,3'-p-Dihydroxypaclitaxel is C47H53NO14. The compound retains the core taxane structure characteristic of paclitaxel but features hydroxyl groups that can affect its solubility and interaction with biological targets. Key structural characteristics include:
Chemical Reactions Involving 6,3'-p-Dihydroxypaclitaxel
The primary chemical reactions involving this compound include:
Mechanism of Action
6,3'-p-Dihydroxypaclitaxel exerts its anticancer effects primarily through the inhibition of microtubule depolymerization. By binding to the beta-tubulin subunit of microtubules, it stabilizes them and prevents normal mitotic spindle formation during cell division. This action leads to cell cycle arrest in the metaphase stage, ultimately triggering apoptosis in cancer cells. Studies suggest that modifications at the hydroxylated positions may enhance its binding affinity compared to paclitaxel .
Physical and Chemical Properties
The physical properties of 6,3'-p-Dihydroxypaclitaxel include:
Chemical properties include:
Scientific Applications
6,3'-p-Dihydroxypaclitaxel has potential applications in several areas:
Research continues to explore the full potential of this compound in clinical settings, particularly focusing on optimizing dosing regimens and minimizing side effects associated with traditional paclitaxel therapy .
6,3'-p-Dihydroxypaclitaxel (systematic name: 4,12-bis(acetyloxy)-1,8,9,17,17-pentahydroxy-15-{[2-hydroxy-3-(4-hydroxyphenyl)-3-(phenylformamido)propanoyl]oxy}-10,14-dimethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl benzoate) is a polyhydroxylated taxane derivative with the molecular formula C₄₇H₅₁NO₁₆ and a molecular weight of 885.90 g/mol [6] [7]. Its CAS registry number is 157230-10-9 [4] [6]. The compound features a complex tetracyclic core characteristic of taxanes, with two additional hydroxyl groups at the C6α (on the taxane ring) and C3' (on the phenylisoserine side chain) positions compared to paclitaxel [1] [4].
The stereochemistry is defined by 11 chiral centers, including the 2'R,3'S configuration of the N-benzoyl-3-phenylisoserine side chain and the 6α-orientation of the taxane ring hydroxyl group [6]. The SMILES notation (CC(=O)OC1C(=O)C2(C)C@@H(O)C@H(O)C@H3OCC@@3(OC(=O)C)C@H2C@H(OC(=O)c4ccccc4)C5(O)CC@H(OC(=O)C@H(O)C@@H(NC(=O)c6ccccc6)c7ccc(O)cc7)C(=C1C5(C)C)C
) and InChI key (VCMRTKHRFJRAJE-UHFFFAOYSA-N
) confirm the spatial arrangement critical for biological interactions [1] [6].
Table 1: Molecular Identifiers of 6,3'-p-Dihydroxypaclitaxel
Property | Value |
---|---|
Chemical Formula | C₄₇H₅₁NO₁₆ |
Average Molecular Weight | 885.90 g/mol |
CAS Registry Number | 157230-10-9 |
IUPAC Name | (2α,5β,6α,7β,10β,13α)-4,10-bis(acetyloxy)-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy}-1,6,7-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate |
SMILES | CC(=O)OC1C(=O)[C@]2(C)[C@@H](O)[C@H](O)[C@H]3OC[C@@]3(OC(=O)C)[C@H]2[C@H](OC(=O)c4ccccc4)[C@]5(O)C[C@H](OC(=O)[C@H](O)[C@@H](NC(=O)c6ccccc6)c7ccc(O)cc7)C(=C1C5(C)C)C |
InChI Key | VCMRTKHRFJRAJE-UHFFFAOYSA-N |
6,3'-p-Dihydroxypaclitaxel is a dihydroxylated metabolite of paclitaxel (C₄₇H₅₁NO₁₄, MW 853.92 g/mol), formed via sequential cytochrome P450-mediated oxidation. The primary metabolic pathway involves:
Structurally, 6,3'-p-dihydroxypaclitaxel differs from paclitaxel by:
Compared to monohydroxylated metabolites, the dihydroxy derivative exhibits enhanced hydrophilicity, reflected in its lower predicted logP (1.56 vs. paclitaxel's 3.0) [1]. In human pharmacokinetic studies, all three metabolites (6α-hydroxy, 3'-p-hydroxy, and 6,3'-p-dihydroxy) are detectable in plasma after paclitaxel infusion, with the dihydroxy form showing the lowest exposure (AUC <10% of parent drug) [2] [5].
Table 2: Structural and Metabolic Comparison with Paclitaxel Derivatives
Compound | Key Structural Features | Molecular Weight (g/mol) | Primary Metabolic Route | Relative Polarity |
---|---|---|---|---|
Paclitaxel | No hydroxylation at C6 or C3' phenyl | 853.92 | Parent drug | Low (logP 3.0) |
6α-Hydroxypaclitaxel | C6α-hydroxylation on taxane core | 869.92 | CYP2C8 | Moderate |
3'-p-Hydroxypaclitaxel | para-hydroxylation on C3' phenyl ring | 869.92 | CYP3A4 | Moderate |
6,3'-p-Dihydroxypaclitaxel | C6α + C3' phenyl hydroxylation | 885.90 | CYP2C8 + CYP3A4 | High (logP 1.56) |
Solubility
6,3'-p-Dihydroxypaclitaxel has improved water solubility compared to paclitaxel due to its two polar hydroxyl groups. Predicted aqueous solubility is 0.12 g/L (vs. paclitaxel's 0.03 g/L), aligning with its higher topological polar surface area (302.21 Ų) [1]. The compound remains sparingly soluble in aqueous buffers but shows better solubility in polar organic solvents like methanol or acetonitrile [6].
Stability
Reactivity
Table 3: Predicted Physicochemical Properties
Property | Value | Method/Prediction Tool |
---|---|---|
Water Solubility | 0.12 g/L | ALOGPS |
logP (Partition Coefficient) | 1.56 | ALOGPS |
Topological Polar Surface Area | 302.21 Ų | ChemAxon |
Hydrogen Bond Donors | 8 | ChemAxon |
Hydrogen Bond Acceptors | 16 | ChemAxon |
Rotatable Bonds | 14 | ChemAxon |
Refractivity | 215.18 m³·mol⁻¹ | ChemAxon |
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4